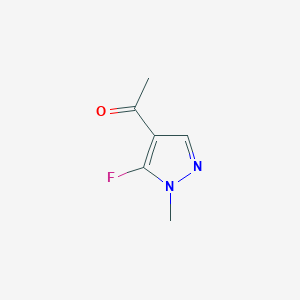

1-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone

Description

1-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative characterized by a fluorine atom at position 5, a methyl group at position 1, and an acetyl (ethanone) group at position 4 of the pyrazole ring. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties. The fluorine substituent enhances lipophilicity and metabolic stability, while the acetyl group provides a reactive site for further functionalization .

Properties

IUPAC Name |

1-(5-fluoro-1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-4(10)5-3-8-9(2)6(5)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNSKECXINGZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(N=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 5-fluoro-1-methylpyrazole with an appropriate acylating agent. One common method is the acylation of 5-fluoro-1-methylpyrazole using acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .

Scientific Research Applications

Chemistry

1-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone serves as a critical building block in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. The compound’s reactivity allows for various chemical transformations, including:

- Oxidation : Producing pyrazole carboxylic acids.

- Reduction : Yielding reduced pyrazole derivatives.

- Substitution : The fluorine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.

- Anticancer Activities : Investigations into its mechanism reveal potential inhibition of enzymes involved in cell proliferation, suggesting a role in cancer treatment .

Medicine

In medicinal chemistry, this compound is explored as a lead compound in drug discovery. Its derivatives may target specific biological pathways, enhancing therapeutic efficacy against diseases such as cancer and infections. Interaction studies focus on its binding affinities with enzymes and receptors, aiding in the elucidation of its mechanism of action .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

Another study focused on the anticancer properties of this compound using various cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through caspase activation pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Comparison and Substituent Effects

The table below highlights substituent differences among pyrazole-ethanone derivatives:

Key Observations :

Physicochemical Properties

- Analytical Data : The compound in reports elemental analysis (C, H, N percentages), with deviations (<0.1%) indicating high purity. Similar precision is expected for the target compound.

- Thermal Stability : Substituents like trifluoromethyl () lower melting points due to reduced crystallinity, whereas fluorine (target) may increase melting points via halogen bonding .

Biological Activity

1-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative with the molecular formula C6H7FN2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves acylating 5-fluoro-1-methylpyrazole with acetyl chloride in the presence of a base like pyridine. The reaction is conducted under reflux conditions to yield the desired product.

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies indicate that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It is believed that the compound may inhibit specific enzymes involved in cell proliferation, such as protein kinases. For example, a derivative exhibited an IC50 value of 59.24 nM against epidermal growth factor receptor (EGFR), indicating potent inhibitory activity comparable to established drugs like Tamoxifen .

The biological effects of this compound are attributed to its ability to interact with molecular targets within cells. This interaction may lead to the inhibition of key signaling pathways involved in cell growth and survival, particularly those related to cancer progression .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (nM) |

|---|---|---|---|

| This compound | Moderate | Strong | 59.24 |

| 1-(5-Methyl-1H-pyrazol-4-yl)ethanone | Low | Moderate | N/A |

| 1-(5-Chloro-1-methyl-1H-pyrazol-4-yl)ethanone | Moderate | Weak | N/A |

Case Studies

Several case studies have illustrated the biological activity of pyrazole derivatives:

Case Study 1: Anticancer Efficacy

A study investigated a series of pyrazole derivatives, including this compound, for their effects on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer models through apoptosis induction .

Case Study 2: Antimicrobial Testing

In another study, researchers tested various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What are the common synthetic routes for 1-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation of fluorinated precursors with hydrazine derivatives under controlled conditions. Key steps include:

- Solvent selection : Ethanol or acetonitrile is used to stabilize intermediates and enhance solubility .

- Temperature control : Reactions are often conducted at reflux (70–100°C) to accelerate kinetics while minimizing side reactions .

- Catalyst optimization : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) are employed to improve regioselectivity and yield .

Yield optimization involves iterative adjustments to molar ratios, reaction time (4–24 hours), and purification via recrystallization or column chromatography .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms purity. For example, the fluorine atom deshields adjacent protons, producing distinct splitting patterns .

- X-ray crystallography : Resolves 3D structure and confirms regiochemistry. SHELXL (via SHELX suite) refines data to address thermal motion or disorder in crystal lattices .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy), critical for confirming fluorinated analogs .

Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR and X-ray) for structural elucidation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:

- Cross-validation : Compare NMR chemical shifts with DFT-calculated values to verify electronic environments .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in X-ray datasets .

- Variable-temperature NMR : Probe conformational flexibility by analyzing signal coalescence at elevated temperatures .

Advanced: What strategies are employed to enhance the yield and purity of fluorinated pyrazole derivatives during synthesis?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity via uniform heating .

- Fluorine-directed lithiation : Exploits fluorine’s electronegativity to direct metalation at specific pyrazole positions .

- In situ monitoring : HPLC or TLC tracks reaction progress to terminate at optimal conversion, minimizing byproducts .

Basic: What are the key structural features of this compound that influence its reactivity and interaction with biological targets?

- Fluorine substituent : Enhances metabolic stability and modulates electron density, affecting hydrogen-bonding with enzymes .

- Methyl group at N1 : Sterically shields the pyrazole ring, reducing undesired nucleophilic attacks .

- Ethanone moiety : Acts as a hydrogen-bond acceptor, critical for binding to kinase active sites .

Advanced: How can computational modeling be integrated with experimental data to predict bioactivity?

- Molecular docking : Simulates binding poses with targets (e.g., COX-2 or kinases) using software like AutoDock. Validate with IC₅₀ values from enzyme inhibition assays .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to design optimized analogs .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical ligand-protein interactions .

Advanced: What are the challenges in determining the crystal structure of fluorinated pyrazoles, and how are they addressed?

- Disorder in fluorine positions : Use SHELXL’s PART/SUMP restraints to model partial occupancy .

- Weak diffraction : Collect high-resolution data (≤0.8 Å) with synchrotron radiation to resolve light atoms .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) to refine fluorine atom vibrations .

Basic: What role does the fluorine substituent play in the compound’s chemical and pharmacological properties?

- Lipophilicity : Fluorine increases logP by ~0.5 units, improving membrane permeability .

- Metabolic resistance : C-F bonds resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

- Electron-withdrawing effects : Polarizes the pyrazole ring, enhancing interactions with π-stacking residues in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.